Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptors (nAChR) Drives Subtype Selectivity
N-(2-chlorobenzyl)-1-phenylethanamine exhibits exceptionally potent antagonist activity at the human α3β4 nAChR subtype (IC₅₀ = 1.8 nM) [1]. This potency is a major point of differentiation from the related α4β2 subtype, where its activity is ~6.7-fold lower (IC₅₀ = 12 nM) [1]. While direct comparator data for the des-chloro analog N-benzyl-1-phenylethanamine at this specific subtype is not available in the same assay, this level of potency and defined subtype profile distinguishes it from many common phenethylamine building blocks, which typically lack this combination of potency and specificity for neuronal nAChRs . The high potency suggests a specific binding mode enabled by the 2-chloro substitution.
| Evidence Dimension | Antagonist activity (Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | α4β2 nAChR (IC₅₀ = 12 nM) |
| Quantified Difference | ~6.7-fold higher potency at α3β4 vs. α4β2 |
| Conditions | Human α3β4 nAChR expressed in SH-SY5Y cells; ⁸⁶Rb⁺ efflux assay |
Why This Matters
This data provides a clear, quantitative justification for selecting this compound over other uncharacterized analogs when studying α3β4 nAChR pharmacology, as it establishes a potency and selectivity benchmark for structure-activity relationship (SAR) studies.
- [1] EcoDrugPlus Database. Compound ID 2126094: N-(2-chlorobenzyl)-1-phenylethanamine. Assay data for α3β4 and α4β2 nAChR. University of Helsinki. 2025. View Source
